4-[2-(Pyridin-2-yl)ethyl]aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-5,7-8,10H,6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIKRWYUBIXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283465 | |
| Record name | 4-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-71-4 | |
| Record name | MLS002639412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyridine Aniline Scaffolds in Organic Chemistry
The pyridine-aniline scaffold, the core structural element of 4-[2-(Pyridin-2-yl)ethyl]aniline, is a privileged motif in organic chemistry. rsc.orgnih.gov This structural class combines the electron-deficient nature of the pyridine (B92270) ring with the electron-rich characteristics of the aniline (B41778) moiety. nih.govresearchgate.net This electronic interplay imparts unique properties that make these scaffolds valuable in a multitude of applications.
In medicinal chemistry, the pyridine nucleus is a cornerstone, found in over 7,000 drug molecules. nih.gov Its presence can enhance water solubility and provide crucial binding interactions with biological targets. nih.gov Pyridine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The aniline portion of the scaffold is also a common building block in the synthesis of pharmaceuticals. ontosight.ai
Beyond medicine, these scaffolds are integral to materials science. The inherent properties of pyridine derivatives, such as their ability to coordinate with metals, their rigidity, and their photophysical characteristics, have been harnessed to create liquid crystals, light-emitting materials, and molecular sensors. nih.govbeilstein-journals.org The tunability of the electronic properties by adding different functional groups to either the pyridine or aniline rings allows for the fine-tuning of their absorption and emission spectra. nih.govbeilstein-journals.org
The Scope and Objectives of Academic Inquiry on the Compound
Nucleophilic Substitution Approaches to the Core Structure
One of the most direct routes to the this compound scaffold involves nucleophilic substitution. In this strategy, the aniline nitrogen atom acts as a nucleophile, attacking an electrophilic carbon on the ethylpyridine fragment. This key bond-forming step establishes the core structure of the target molecule.
Alkylation of 2-(Haloethyl)pyridine Derivatives with Aniline and Protected Analogs
A primary method for constructing the target molecule is the N-alkylation of an aniline derivative with a 2-(haloethyl)pyridine, such as 2-(2-chloroethyl)pyridine or 2-(2-bromoethyl)pyridine. In this reaction, the lone pair of electrons on the aniline's nitrogen atom attacks the carbon atom bearing the halogen, displacing it in a classical SN2 reaction.
A significant challenge in this approach is controlling the selectivity of the alkylation. Aniline can potentially undergo dialkylation, leading to the formation of a tertiary amine. To circumvent this, a large excess of the aniline can be used, or, more effectively, a protected form of aniline is employed. For instance, using 4-nitroaniline as the nucleophile followed by a subsequent reduction of the nitro group to an amine offers a robust pathway to the desired mono-alkylated product.
The efficiency and yield of the N-alkylation reaction are highly dependent on the chosen conditions. Optimization of parameters such as solvent, base, and temperature is critical for achieving the desired outcome.
Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the rate of SN2 reactions. In some cases, ionic liquids have also been shown to be effective media for aniline alkylation, offering good selectivity and product recovery. psu.edu
Bases: The reaction generates a hydrohalic acid (e.g., HCl or HBr) as a byproduct. A base is required to neutralize this acid and prevent the protonation of the aniline nucleophile, which would render it unreactive. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The strength and solubility of the base can influence the reaction rate.
Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to the formation of side products, including the aforementioned dialkylation product or elimination byproducts from the haloethylpyridine. Typical temperatures for these alkylations range from room temperature to reflux conditions (80-120 °C), depending on the reactivity of the specific substrates and the solvent used. tsijournals.com
The following table illustrates the impact of different reaction parameters on a representative N-alkylation of aniline.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Toluene | K-O-t-Bu (0.4) | 135 | 12 | 99 | rsc.org |
| 2 | m-Xylene | K-O-t-Bu (0.4) | 135 | 12 | 40 | rsc.org |
| 3 | 1,4-Dioxane | K-O-t-Bu (0.4) | 135 | 12 | 17 | rsc.org |
| 4 | DMSO | K-O-t-Bu (0.4) | 135 | 12 | 1 | rsc.org |
| 5 | [bmim][Tf₂N] | None | 0 | - | High Selectivity | psu.edu |
Table based on analogous N-alkylation reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. tandfonline.com This technology utilizes microwave irradiation to produce rapid and efficient internal heating of the reactants and solvent. For the N-alkylation of anilines, microwave assistance can dramatically reduce reaction times from many hours to mere minutes and often leads to higher yields and cleaner reaction profiles. acs.orgacs.org
The benefits of microwave irradiation include:
Rate Acceleration: Reactions are often completed in a fraction of the time required for conventional heating. tandfonline.com
Improved Yields: The rapid heating can minimize the formation of degradation byproducts.
Greener Chemistry: This technique has been successfully applied to the N-alkylation of aromatic amines in water without any catalyst, representing a significant green improvement. rsc.org In other instances, it enables reactions under solvent-free conditions on a solid support, such as potassium carbonate on alumina. tandfonline.com
A comparison between conventional and microwave-assisted methods for a model N-alkylation reaction highlights the efficiency of the latter.
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Oil Bath | 140 | 36 h | 65 | acs.org |
| 2 | Microwave | 140 | 1 h | 81 | acs.org |
| 3 | Conventional | 90-95 | 4 h | - | tandfonline.com |
| 4 | Microwave | - | 3 min | 92 | tandfonline.com |
Table based on analogous microwave-assisted N-alkylation reactions.
Regioselective N-Arylation Strategies
An alternative synthetic disconnection involves forming the bond between the nitrogen and the phenyl ring in the final step. This approach utilizes 2-(pyridin-2-yl)ethan-1-amine as a key intermediate, which is then coupled with a suitable benzene derivative. This strategy offers excellent control over the regiochemistry, ensuring the formation of the desired para-substituted aniline product.
While transition-metal catalysis is dominant in N-arylation, there is growing interest in metal-free alternatives to reduce cost and potential metal contamination in the final product. One such strategy is Nucleophilic Aromatic Substitution (SNAr). This reaction is generally effective only when the aryl ring is "activated" by the presence of strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group.
For the synthesis of this compound, this would involve reacting 2-(pyridin-2-yl)ethan-1-amine with an activated aryl halide like 1-fluoro-4-nitrobenzene. The highly electronegative fluorine atom serves as a good leaving group, and the para-nitro group strongly activates the ring towards nucleophilic attack. The resulting N-(4-nitrophenyl) intermediate can then be readily reduced to the target aniline using standard methods (e.g., catalytic hydrogenation with Pd/C, or reduction with SnCl₂ or Fe/HCl).
Another emerging metal-free approach involves the use of diaryliodonium salts as precursors to benzyne intermediates, which can then be trapped by the amine nucleophile. nih.gov
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds. Two prominent named reactions are particularly relevant for this synthetic step: the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This is a classic copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org Traditional Ullmann conditions often require harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (such as L-proline or diamines) and a base (e.g., K₂CO₃ or Cs₂CO₃) under much milder conditions. researchgate.netresearchgate.net This reaction would couple 2-(pyridin-2-yl)ethan-1-amine with a 4-haloaniline derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and general method for N-arylation that typically proceeds under milder conditions than the Ullmann reaction. The catalytic system consists of a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst) and a specialized phosphine ligand (e.g., BINAP, XPhos) in the presence of a base (commonly a hindered alkoxide like NaOt-Bu). This methodology has been successfully applied to the amination of unprotected halotryptophans in aqueous conditions, demonstrating its compatibility with biomolecule-like structures containing heterocyclic motifs. diva-portal.org
The table below summarizes typical conditions for these powerful cross-coupling reactions.
Table based on analogous N-arylation reactions.
Reductive Pathways from Nitro-Containing Precursors
The transformation of the nitro group in 4-[2-(Pyridin-2-yl)ethyl]nitrobenzene to an amine is a key step in the synthesis of this compound. This reduction can be accomplished through several pathways, primarily categorized into catalytic hydrogenation and chemoselective chemical reductions. The choice of method depends on factors such as desired selectivity, scalability, and economic viability.
Catalytic Hydrogenation of 4-[2-(Pyridin-2-yl)ethyl]nitrobenzene
Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitroarenes. utrgv.edu This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction is typically highly efficient and produces water as the only byproduct, aligning with green chemistry principles. rsc.org However, the presence of the pyridine ring in the substrate requires careful selection of catalysts and conditions to prevent its hydrogenation.
Heterogeneous catalysts are standard for the reduction of aromatic nitro compounds due to their effectiveness and ease of separation from the reaction mixture.
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and efficiency. utrgv.edu It facilitates the reduction under relatively mild conditions. For analogous nitroarene reductions, Pd/C has been used to achieve high yields and purity. researchgate.net
Raney Nickel: As a cost-effective alternative to precious metal catalysts, Raney Nickel is frequently used in industrial-scale hydrogenations. rsc.orgjcsp.org.pk It is particularly noted for its high activity. rsc.org While potent, Raney Nickel can sometimes be less selective than palladium-based catalysts, and its pyrophoric nature requires careful handling procedures. jcsp.org.pk However, it can be advantageous in minimizing the accumulation of hazardous hydroxylamine intermediates. jcsp.org.pk
Table 1: Comparison of Heterogeneous Catalysts for Nitroarene Reduction Data synthesized from general findings for nitroarene reductions.
| Catalyst | Typical Loading | Advantages | Disadvantages |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | 0.2 - 5 mol% | High activity and selectivity, mild reaction conditions. utrgv.eduresearchgate.net | Higher cost than nickel, potential for dehalogenation in substituted substrates. |
The choice of solvent and the applied hydrogen pressure are critical parameters that significantly influence the rate and outcome of the hydrogenation.
Solvent Effects: The solvent can affect catalyst activity and substrate solubility. Protic solvents like methanol and ethanol are commonly used and have been shown to be effective. rsc.orgresearchgate.net A study on nitrobenzene hydrogenation demonstrated that while various solvents like methanol, ethanol, and isopropanol can be used, methanol often provides superior conversion rates under specific conditions. rsc.org
Pressure Optimization: Hydrogen pressure is a key driver of the reaction rate. Pressures are typically maintained above atmospheric levels to ensure sufficient hydrogen concentration at the catalyst surface. A pressure of 40 bar H₂ has been documented as effective in the hydrogenation of nitrobenzene, leading to complete conversion. rsc.org Higher pressures can increase the reaction rate but may also lead to over-reduction, including the saturation of the pyridine ring if the catalyst is not sufficiently selective. Therefore, optimizing pressure is a balance between achieving a desirable reaction rate and maintaining chemoselectivity.
Table 2: Effect of Solvent on Nitrobenzene Hydrogenation Conversion Data adapted from a study on a Ni-Ce catalyzed system under 40 bar H₂ at 60 °C. rsc.org
| Solvent | Conversion (%) |
|---|---|
| Methanol (MeOH) | 99 |
| Ethanol (EtOH) | 88 |
| Isopropanol (i-PrOH) | 65 |
Chemoselective Reduction Techniques
When catalytic hydrogenation poses a risk to other functional groups within the molecule, such as the pyridine moiety, chemoselective chemical reduction methods offer a valuable alternative. These techniques use stoichiometric or catalytic reagents that are specifically chosen to target the nitro group while leaving other parts of the molecule intact. rsc.orgjsynthchem.com
While sodium borohydride (NaBH₄) alone is generally ineffective for reducing nitro groups, its reactivity can be significantly enhanced by combining it with Lewis acids or transition metal salts. researchgate.netsciencemadness.org The combination of NaBH₄ with zinc chloride (ZnCl₂) provides a potent reducing system capable of converting nitro groups to amines.
The active species in this system is believed to be zinc borohydride (Zn(BH₄)₂), formed in situ. This reagent is a more powerful reductant than NaBH₄ alone. Research has shown that this combination, often in a solvent like tetrahydrofuran (THF), effectively reduces nitro groups. In some cases, the addition of a tertiary amine is required to achieve high yields. A particularly relevant study describes the use of a pyridine-stabilized zinc tetrahydroborato complex for the efficient reduction of aromatic nitro compounds, highlighting the compatibility of this system with substrates containing a pyridine ring.
The primary challenge in reducing 4-[2-(Pyridin-2-yl)ethyl]nitrobenzene is the potential for the simultaneous reduction of the pyridine ring. The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate with metal catalysts or Lewis acidic reagents, which can either poison the catalyst or lead to the hydrogenation of the heterocyclic ring. researchgate.net
Studies have shown that certain borane-based reducing systems may be ineffective for pyridine-containing substrates precisely because the pyridine nitrogen complexes with the borane, inhibiting the desired reduction. researchgate.net Therefore, successful chemoselective reduction hinges on using systems that are either unreactive toward the pyridine ring or that reduce the nitro group at a much faster rate.
Several methods have proven effective for this purpose. Reagent systems such as iron(III) chloride with hydrazine, tin(II) chloride (SnCl₂), or zinc powder in acidic media are known for their mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities. utrgv.edu The NaBH₄/ZnCl₂ system is also advantageous in this context, as the formation of a pyridine-zinc borohydride complex can proceed to reduce the nitro group effectively. The selection of a suitable chemoselective method is crucial for synthesizing this compound with high purity, avoiding the formation of byproducts where the pyridine ring is also reduced.
Stepwise Reductive Synthesis from Imine Precursors
A well-established route to N-alkylated anilines involves the stepwise synthesis and subsequent reduction of an imine precursor, also known as a Schiff base. This method provides a reliable, two-step pathway to the target compound, this compound.
The initial step is the condensation reaction between an appropriately substituted aniline and a pyridine aldehyde. For the synthesis of the precursor to this compound, this would involve the reaction of 4-amino-phenylethanone with pyridine-2-carbaldehyde, or a similar strategy. A more direct, though analogous, precursor is the imine formed from aniline and 2-formylpyridine, N-[2-pyridinylmethylidene]aniline. ijiras.com The formation of this imine is typically achieved by refluxing the amine and aldehyde, often with an acid or base catalyst. ijiras.com Modern, more environmentally friendly procedures utilize green solvents like ethanol or ethanol-water mixtures at ambient temperatures, which can lead to higher yields (up to 95.2%) and shorter reaction times compared to conventional methods. ijiras.com
Metal-Catalyzed Cross-Coupling Strategies
The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including substituted anilines. These methods often provide more direct routes with higher atom economy compared to traditional multi-step syntheses. researchgate.net
Carbon-Nitrogen (C–N) Bond Formation Approaches
Palladium- and copper-catalyzed reactions are central to modern C–N bond formation. beilstein-journals.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for coupling aryl halides with amines. acs.org In the context of synthesizing this compound, this could involve coupling 2-(2-bromoethyl)pyridine with 4-bromoaniline in a stepwise manner or using a protected aniline derivative.
More advanced methods focus on direct C–H amination, which avoids the need for pre-functionalized starting materials. For instance, 2-(Pyridin-2-yl)aniline (B1331140) has been developed as a removable directing group to facilitate the amination of C(sp²)–H bonds using cupric acetate as the mediator. rsc.org This strategy allows for the introduction of an amino group onto an aromatic ring with high selectivity, representing a significant step forward in efficiency. rsc.org
Carbon-Carbon (C–C) Bond Formation Approaches
C–C bond formation strategies are versatile for constructing the ethyl bridge between the pyridine and aniline rings. Palladium-catalyzed reactions such as the Heck and Sonogashira couplings are prominent examples. The Sonogashira reaction can be used to couple a terminal alkyne with an aryl halide, which could then be reduced to form the desired ethyl linker. nih.gov For example, coupling 2-ethynylpyridine with a 4-haloaniline derivative, followed by hydrogenation, would yield the target molecule. These reactions are foundational for creating new C-C bonds in the synthesis of complex organic molecules. nih.gov
Advanced Cross-Coupling Reactions (e.g., Suzuki, C-H alkylation)
Suzuki Coupling: The Suzuki cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide using a palladium catalyst, is a highly effective method for synthesizing biaryl compounds and their derivatives. researchgate.net This reaction is noted for its operational simplicity and wide applicability in the pharmaceutical industry. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of a pyridine-containing boronic acid with a halogenated aniline derivative, or vice-versa, to construct the core C-C bond of the ethyl bridge precursor. The versatility of the Suzuki reaction has been demonstrated in its application to aziridine-containing molecules, highlighting its potential for complex heterocyclic synthesis. researchgate.net
C-H Alkylation: Direct C-H alkylation represents a highly atom-economical approach, as it circumvents the need for pre-functionalization of the aromatic rings with halides or organometallic reagents. researchgate.net Rare-earth metal complexes have emerged as effective catalysts for the C-H alkylation of pyridines with olefins. researchgate.net This method allows for the direct, position-selective C-4 alkylation of pyridines, a traditionally challenging transformation. nih.gov Such a strategy could be envisioned for the direct coupling of a pyridine ring with a styrene derivative of aniline, offering a streamlined and scalable route to the target structure. nih.gov
Comparative Analysis of Synthetic Routes: Yield, Efficiency, and Green Chemistry Principles
Below is a comparative analysis of the discussed synthetic routes for this compound.
| Synthetic Route | Typical Yield | Key Advantages | Key Disadvantages | Green Chemistry Considerations |
| Stepwise Imine Reduction | High (can exceed 90% for each step) ijiras.com | Reliable, well-established, good control. | Two-step process, may use stoichiometric reductants. | Use of green solvents (ethanol, water) improves profile; reduction step can generate waste. ijiras.comacs.org |
| C-N Cross-Coupling | Moderate to Good | Often a single step, high selectivity. | Requires pre-functionalized substrates, expensive metal catalysts (e.g., Palladium). researchgate.net | High atom economy in C-H amination; catalyst recycling is crucial for sustainability. acs.org |
| C-C Cross-Coupling (e.g., Suzuki) | Good to Excellent | High functional group tolerance, mild conditions. researchgate.net | Requires organoboron and halide precursors, potential for metal contamination. | Use of aqueous/ethanolic solvent systems is possible; high atom economy. researchgate.netacs.org |
| C-H Alkylation | Moderate to High researchgate.net | Highest atom economy, avoids pre-functionalization. | May require specific and expensive rare-earth catalysts, regioselectivity can be a challenge. researchgate.net | Excellent atom economy, reduces synthetic steps and waste. acs.orgrsc.org |
Considerations for Industrial-Scale Production Techniques
The transition from laboratory-scale synthesis to industrial production introduces a different set of priorities, where cost, safety, scalability, and process robustness are paramount.
Stepwise Imine Reduction: This route's reliability and use of relatively inexpensive reagents like sodium borohydride make it a candidate for scale-up. However, the multi-step nature increases operational complexity and potential for yield loss at each stage. Managing the large-scale use of reducing agents and associated waste streams is a key consideration.
Metal-Catalyzed Cross-Coupling: While highly efficient, the cost of noble metal catalysts like palladium can be prohibitive for large-scale production. researchgate.net Catalyst lifetime, recovery, and recycling are critical economic and environmental factors. The development of highly active catalysts that can be used at very low loadings is an area of intense research.
C-H Alkylation: From a green chemistry and efficiency standpoint, direct C-H alkylation is highly attractive for industrial applications due to its high atom economy and reduction of synthetic steps. nih.gov However, the catalysts, often based on rare-earth metals, may be expensive and their long-term availability could be a concern. Ensuring the scalability and safety of these newer catalytic systems is essential for their industrial adoption. researchgate.net
A Chinese patent for the large-scale preparation of a related intermediate, 2-hydroxyethyl pyridine, from 2-methyl pyridine highlights the industrial preference for simple, high-yield processes using readily available starting materials. google.com This suggests that for this compound, a route that minimizes steps and utilizes cost-effective catalysts and reagents would be the most viable for industrial-scale synthesis.
Oxidation Reactions and Product Characterization
The oxidation of this compound can target the electron-rich aniline ring, leading to the formation of complex structures, including quinone derivatives.
Formation of Quinone Derivatives
The aniline moiety of this compound is susceptible to oxidation to form quinone-type structures. The electrochemical oxidation of aniline derivatives is a known process that can lead to various products depending on the reaction conditions mdpi.com. For instance, the anodic oxidation of p-aminophenol, a related structure, yields a quinoneimine through a two-electron oxidation process. This intermediate can then undergo hydrolysis in acidic media to form the corresponding p-benzoquinone mdpi.com.
In the case of this compound, oxidation could similarly proceed through a quinoneimine intermediate. The reaction of aniline and its derivatives with benzoquinones often results in addition or substitution products nih.govresearchgate.net. The specific products formed from the oxidation of this compound would depend on the oxidizing agent and reaction conditions used. Theoretical studies on the reaction of anilines with p-benzoquinone indicate that addition/oxidation mechanisms are plausible, with the aniline adding to the quinone ring followed by an oxidation step to regenerate an aromatic system nih.gov.
Table 1: Potential Quinone-Related Products from Oxidation
| Reactant | Oxidizing Condition | Potential Product Type |
|---|---|---|
| This compound | Electrochemical Oxidation | Quinoneimine/Quinone Derivative |
Oxidative Dehydrogenation Processes
Oxidative dehydrogenation can introduce unsaturation into the molecule. While specific studies on the oxidative dehydrogenation of the ethyl bridge in this compound are not extensively documented, general methodologies for such transformations exist. For example, a mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidines has been developed using catalytic amounts of a copper salt with tert-butylhydroperoxide as the terminal oxidant nih.gov. Such a process, if applied to the pyridine ring of the title compound (assuming a partially reduced pyridine ring precursor), could lead to aromatization. Conceptually, this could also apply to the ethyl linker, potentially forming a styrylpyridine derivative, though this specific transformation requires further experimental validation.
Reduction Reactions
Reduction reactions are crucial for the synthesis of this compound from its corresponding nitro precursors.
Conversion of Nitro Derivatives to Amines
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This is the key step for synthesizing the title compound if starting from a nitrated precursor, such as 4-[2-(Pyridin-2-yl)ethyl]-1-nitrobenzene. A wide array of methods is available for this conversion masterorganicchemistry.com.
Commonly employed methods include catalytic hydrogenation using catalysts like palladium, platinum, or Raney nickel masterorganicchemistry.com. Another prevalent method is the use of easily oxidized metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid masterorganicchemistry.com. These reactions proceed through nitroso and hydroxylamine intermediates thieme-connect.demdpi.com. The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule organic-chemistry.org. For instance, sodium borohydride (NaBH₄) in the presence of a suitable catalyst can also be used for the reduction of nitroarenes to their corresponding amines nih.gov.
Table 2: Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst System | Description |
|---|---|
| Fe, Sn, or Zn with HCl | A classic method involving a metal in acidic medium. masterorganicchemistry.com |
| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation, a widely used and often clean method. masterorganicchemistry.com |
| NaBH₄ / Catalyst | A chemical reduction using a hydride donor, often requiring a catalyst. nih.gov |
Electrophilic Aromatic Substitution on the Aniline Moiety
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating amino group.
Nitration Processes and Substituted Product Analysis
The nitration of aniline and its derivatives is a well-studied electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions byjus.com. In this compound, the para position is blocked by the 2-(pyridin-2-yl)ethyl substituent. Therefore, nitration would be expected to occur at the positions ortho to the amino group (positions 3 and 5).
However, direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid is complicated. The strongly acidic medium protonates the basic amino group to form the anilinium ion (-NH₃⁺). This anilinium group is a strong deactivating, meta-directing group byjus.comyoutube.com. Consequently, direct nitration of aniline often yields a significant amount of the meta-nitro product alongside the para and ortho isomers byjus.comyoutube.com. In the case of this compound, direct nitration would likely lead to a mixture of products, including nitration on the less-activated pyridine ring, which itself becomes deactivated upon protonation in strong acid wikipedia.orgrsc.org.
To achieve selective nitration on the aniline ring, a common strategy is to first protect the amino group via acylation, for example, by reacting it with acetic anhydride to form an acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group and prevents the formation of the anilinium ion masterorganicchemistry.comyoutube.com. This allows for a more controlled nitration, primarily at the positions ortho to the acetamido group. A subsequent hydrolysis step removes the acetyl group to reveal the amino group, yielding the desired nitroaniline product.
Table 3: Predicted Products of Nitration of this compound
| Reaction Condition | Major Product(s) | Rationale |
|---|---|---|
| HNO₃, H₂SO₄ (Direct Nitration) | Complex mixture, likely including meta-nitroaniline derivative and products of oxidation. | Protonation of the amino group forms a meta-directing anilinium ion. byjus.comyoutube.com Harsh conditions can lead to oxidation. |
Halogenation Reactions (Chlorination, Bromination)
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. This functional group directs incoming electrophiles to the ortho and para positions. Since the para position is substituted with the 2-(pyridin-2-yl)ethyl group, halogenation is expected to occur at the two ortho positions (C-3 and C-5) relative to the amino group.
Direct treatment with chlorinating or brominating agents like chlorine (Cl₂) or bromine (Br₂) in a suitable solvent would likely lead to the rapid formation of a di-halogenated product, 3,5-dihalo-4-[2-(pyridin-2-yl)ethyl]aniline. Achieving mono-substitution requires careful control of reaction conditions or protection of the highly activating amino group. A common strategy involves the reversible acylation of the amine to form an amide, which tempers the activating effect and provides steric hindrance, favoring mono-substitution. The protecting group can then be removed via hydrolysis to yield the mono-halogenated aniline.
Sulfonation Reactions
Sulfonation introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. Similar to halogenation, the reaction is directed by the amino group. The reaction of this compound with concentrated or fuming sulfuric acid is expected to yield sulfonic acid derivatives. The primary products would be the 3-sulfonic acid and the 3,5-disulfonic acid derivatives.
The reaction conditions are critical; under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ammonium group is a deactivating, meta-directing group. Therefore, the reaction outcome can be a complex mixture of products depending on the precise acid concentration and temperature. A typical industrial process for a related compound, 4-β-sulfatoethylsulfonyl aniline, involves steps of chlorosulfonation, reduction, condensation, and sulfonation to produce the desired sulfonic acid. google.com
Reactions Involving Nitrogen Functionalities
The nitrogen atoms in both the aniline and pyridine groups are key centers of reactivity, participating in a wide array of chemical transformations.
Amide Formation and Derivatives
The primary amino group of this compound readily undergoes acylation to form stable amide derivatives. This is one of the most fundamental transformations of primary amines. The reaction can be achieved through several standard synthetic methods:
Reaction with Acyl Halides or Anhydrides: Treatment with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated acid (e.g., HCl), provides a high yield of the corresponding N-aryl amide. masterorganicchemistry.comlibretexts.org
Peptide Coupling Reagents: Carboxylic acids can be coupled directly with the amine using dehydrating agents or coupling reagents. organic-chemistry.org Widely used systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and minimize side reactions, such as racemization when using chiral carboxylic acids. masterorganicchemistry.comnih.gov
These reactions are highly versatile and allow for the synthesis of a vast library of amide derivatives with diverse functionalities.
Table 1: Representative Amide Formation Reactions
| Reagent | Coupling Agent/Conditions | Product |
| Acetyl Chloride | Pyridine | N-(4-[2-(Pyridin-2-yl)ethyl]phenyl)acetamide |
| Benzoic Acid | EDC, HOBt | N-(4-[2-(Pyridin-2-yl)ethyl]phenyl)benzamide |
| Acetic Anhydride | Mild Heat | N-(4-[2-(Pyridin-2-yl)ethyl]phenyl)acetamide |
Reductive Amination Reactions
Reductive amination, or reductive alkylation, is a powerful method to form secondary or tertiary amines. organic-chemistry.org In this process, the primary amine of this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine (Schiff base). This imine is not isolated but is reduced in situ to the corresponding secondary amine.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for its mildness and selectivity. organic-chemistry.orgmdpi.com This stepwise, one-pot procedure is a cornerstone of amine synthesis. mdpi.com For instance, reacting this compound with acetone, followed by reduction, would yield N-isopropyl-4-[2-(pyridin-2-yl)ethyl]aniline.
Table 2: Examples of Reductive Amination
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-4-[2-(pyridin-2-yl)ethyl]aniline |
| Acetone | NaBH₄ | N-Isopropyl-4-[2-(pyridin-2-yl)ethyl]aniline |
| Benzaldehyde | NaBH₃CN | N-Benzyl-4-[2-(pyridin-2-yl)ethyl]aniline |
C-H Bond Amination Mediated by Catalysis
The pyridine-nitrogen atom can function as an intramolecular directing group to facilitate the catalytic functionalization of otherwise unreactive C-H bonds. Research has shown that a 2-(pyridin-2-yl)aniline scaffold can direct copper-mediated C-H amination. rsc.org In such reactions, the pyridine nitrogen coordinates to the metal catalyst (e.g., cupric acetate), positioning the catalyst to activate and aminate a specific C-H bond on the aniline ring, typically at the ortho position (C-3). rsc.org
While the specific application for this compound itself is not extensively documented, the underlying principle suggests that the pyridine moiety can be leveraged to direct transformations on the aniline ring. This catalytic approach offers a modern, efficient pathway to construct complex molecules by functionalizing C-H bonds directly, avoiding the need for pre-functionalized substrates.
Other Key Reaction Pathways
Beyond the reactions described above, this compound can participate in other important transformations characteristic of anilines and pyridines.
Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -Cl, -Br, -CN, and -OH onto the aromatic ring.
Pyridine N-Oxidation and Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. It can also be alkylated with alkyl halides to form quaternary pyridinium salts. These transformations alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
Carbonylation Reactions for Functionalization
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are fundamental transformations for functionalizing organic molecules. In this compound, both the aniline and pyridine moieties offer potential sites for carbonylation, typically catalyzed by transition metals like palladium. mdpi.com
The aniline nitrogen can undergo N-carbonylation to form amides, carbamates, and ureas. Palladium-catalyzed carbonylation of anilines with carbon monoxide is a well-established method. For example, oxidative carbonylation of amines with CO and alcohols, catalyzed by rhodium/copper systems, can produce carbamates. rsc.org
The pyridine ring can also be functionalized via carbonylation reactions, although this is generally more challenging than with the aniline group. Palladium-catalyzed carbonylation can be directed to the C-H bonds of the pyridine ring, though it often requires specific directing groups to achieve regioselectivity.
While direct carbonylation studies on this compound are not extensively documented, research on related structures provides insight into its potential reactivity. For instance, palladium-catalyzed carbonylation of 2-propargyl-1,3-dicarbonyl compounds in the presence of amines leads to the formation of 2-(4-acylfuran-2-yl)acetamides, demonstrating the versatility of palladium catalysis in complex transformations involving amines and carbon monoxide. nih.gov
| Substrate Type | Catalyst/Reagents | Product Type | Reaction Details |
| Amines, Alcohols, CO | Rh/Cu catalytic system | Carbamates, o-Aminobenzoates | Oxidative carbonylative reactions. rsc.org |
| Ethene, CO, MeOH | Cationic Pd(II) complexes | Methyl propanoate, Polyketones | Product selectivity depends on the ligand and reaction conditions. mdpi.com |
| 2-Propargyl-1,3-dicarbonyls, Amines, CO | PdI2/KI | 2-(4-Acylfuran-2-yl)acetamides | Oxidative aminocarbonylation. nih.gov |
This table illustrates various carbonylation reactions on substrates containing functionalities similar to those in this compound.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For a comprehensive understanding, both ¹H and ¹³C NMR are crucial, often supplemented by advanced techniques for more complex structural assignments.
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In a related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the formation of the ethyl linker between the pyridine (B92270) and aniline (B41778) moieties was confirmed by the appearance of a new quartet in the ¹H NMR spectrum at δ 4.57 ppm, which was attributed to the proton attached to the methyl group mdpi.com. This key signal, along with the characteristic aromatic proton signals, provides definitive evidence for the successful synthesis and structure of the molecule.
Interactive Data Table: Representative ¹H NMR Data for a Structurally Similar Compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| Aromatic-H | 7.0-8.5 | Multiplet | Protons on the pyridine and aniline rings |
| CH | 4.57 | Quartet | Proton of the ethyl linker adjacent to the methyl group |
| NH | Variable | Broad Singlet | Amine proton |
| CH₃ | Variable | Doublet | Methyl group protons of the ethyl linker |
Note: The data presented is for the related compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline and serves as an illustrative example.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete accounting of the carbon skeleton. The ¹³C NMR spectrum was also used to further confirm the structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline mdpi.com. The chemical shifts of the carbon atoms in the pyridine and aniline rings, as well as those in the ethyl linker, provide unambiguous evidence of the molecular structure. Systematic studies on aniline and its derivatives have shown that substituents can influence the chemical shifts of the aromatic carbons, providing insights into the electronic environment within the molecule kpi.uaresearchgate.net.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (δ) in ppm |
| Aromatic C (Pyridine) | 120-160 |
| Aromatic C (Aniline) | 115-150 |
| Aliphatic C (Ethyl linker) | 20-60 |
For molecules with chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining stereochemistry. These experiments can reveal through-space interactions between protons, which helps in assigning the relative configuration of stereocenters. While specific advanced NMR studies on 4-[2-(Pyridin-2-yl)ethyl]aniline were not found, these techniques would be essential for the characterization of any chiral derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For a compound like this compound, key vibrational bands are expected for the N-H stretch of the primary amine, C-N stretching, C=C and C=N stretching of the aromatic rings, and C-H stretching of both aromatic and aliphatic components. In the analysis of the related 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a peak at 741 cm⁻¹ was assigned to the C-Cl vibration signal mdpi.com. For 4-ethylaniline (B1216643), primary amine N-H stretching peaks are observed around 3360 cm⁻¹ and 3450 cm⁻¹ study.com.
Interactive Data Table: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300-3500 (two bands) |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aliphatic Chain | C-H Stretch | 2850-2960 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Pyridine Ring | C=N Stretch | ~1590 |
| Amine | C-N Stretch | 1250-1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The mass spectrum of a molecule provides the mass of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₁₃H₁₄N₂), the expected molecular weight is approximately 198.26 g/mol sigmaaldrich.com. The fragmentation pattern would likely involve cleavage of the ethyl linker and fragmentation of the aromatic rings, providing further confirmation of the structure. The mass spectra of related anilinopyridine compounds have been studied to understand their fragmentation pathways researchgate.net.
X-ray Diffraction Crystallography for Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. While a crystal structure for this compound was not found, the crystal structure of the related compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline revealed that it crystallizes in the monoclinic system with the space group P21/c mdpi.com. The plane of the pyridinyl moiety is connected to the phenyl ring by an NH-CH-CH₃ linker, with a torsional angle of 63.0(2)° between them mdpi.com. Such studies on analogous compounds are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing nih.govresearchgate.netredalyc.org.
Scientific Data for this compound Not Found
Following a comprehensive search for scientific data pertaining to the chemical compound this compound, the specific information required to construct the requested article on its spectroscopic and crystallographic characterization could not be located.
Detailed experimental data for the single-crystal X-ray analysis, including molecular and supramolecular structures, as well as specific crystallographic parameters such as space group, unit cell dimensions, bond lengths, and angles for this exact compound, are not available in the public domain based on the search results.
Similarly, specific data on the electronic transitions of this compound as determined by Ultraviolet-Visible (UV-Vis) spectroscopy were not found. Information regarding its purity assessment and separation using chromatographic methods like High-Performance Liquid Chromatography (HPLC) was also unavailable.
While general information exists for related aniline and pyridine compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Therefore, the creation of a scientifically accurate article with the specified detailed data tables and research findings is not possible at this time.
Lack of Published Research on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is no published research specifically detailing the coordination chemistry of the compound this compound. The inquiries into its ligand properties, chelation capabilities, and the synthesis and characterization of its transition metal complexes did not yield any specific studies, spectroscopic data, or crystallographic information for this particular molecule.
The provided outline requests a detailed analysis of the compound's behavior as a ligand, including its interactions with various divalent metal ions such as Zn(II), Fe(II), Co(II), Ni(II), Cu(II), Cd(II), and Hg(II). This includes specific subsections on its chelation, electronic and steric influences, spectroscopic signatures (FT-IR, UV-Vis, Mass Spectroscopy), and X-ray diffraction studies of its metal complexes.
While extensive research exists for structurally related compounds, such as Schiff base analogues where a pyridyl and an aniline group are linked by an imine (-CH=N-), this information cannot be accurately extrapolated to this compound. The ethyl (-CH2-CH2-) linker in the specified compound would create a seven-membered chelate ring upon bidentate coordination, which has significantly different thermodynamic stability and conformational properties compared to the five-membered rings formed by its imine-linked counterparts.
Therefore, the requested article on the coordination chemistry of this compound cannot be produced at this time.
Coordination Chemistry and Metal Complexation
Catalytic Applications of Metal Complexes
Metal complexes incorporating the 4-[2-(Pyridin-2-yl)ethyl]aniline ligand and its derivatives have emerged as versatile catalysts in various polymerization reactions. The unique structural motif, featuring both a pyridyl and an aniline (B41778) nitrogen donor, allows for the formation of stable chelate rings with a range of transition metals. This coordination environment plays a crucial role in the catalytic activity, influencing factors such as monomer coordination, chain propagation, and chain termination steps. The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on either the pyridine (B92270) or the aniline ring, enabling the synthesis of catalysts with tailored activities and selectivities for specific polymerization processes.
Polymerization Catalysis (e.g., Ethylene, Lactides, ε-Caprolactone)
While direct catalytic studies on metal complexes of this compound are not extensively documented in the reviewed literature, the catalytic behavior of structurally analogous compounds provides significant insights into their potential applications in polymerization.
Ethylene Polymerization:
Iron and cobalt complexes featuring 2,6-bis(imino)pyridyl ligands are highly effective for ethylene polymerization. unam.mx These catalysts, when activated by methylaluminoxane (MAO), can produce high-density polyethylene. unam.mx Similarly, palladium(II) complexes with pyridinylimine ligands have been shown to be active precursors for ethylene polymerization, also yielding high-density polyethylene upon activation with MAO. researchgate.net The activity of these systems is influenced by the steric and electronic properties of the aniline moiety. For instance, studies on iron complexes with 2,6-bis[1-(arylimino)ethyl]pyridine derivatives demonstrate that different aniline-based ligands lead to varying polymer yields, highlighting the tunability of these catalysts. seahipublications.org
Polymerization of Polar Monomers:
Complexes of ligands similar to this compound have shown promise in the polymerization of polar monomers. For example, palladium(II) complexes containing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been successfully employed as catalysts for the polymerization of methyl methacrylate (PMMA). researchgate.net One such complex, [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl2], exhibited high catalytic activity, producing high molecular weight PMMA. researchgate.net This suggests that catalysts based on this compound could also be effective for the polymerization of acrylic monomers.
Ring-Opening Polymerization:
The structural features of this compound suggest its potential in forming metal complexes suitable for the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone. This is supported by research on zinc(II) complexes with N-(pyridin-4-yl)methanimine ligands, which have been shown to catalyze the ROP of these monomers. The design of such catalysts often focuses on creating a coordinatively unsaturated metal center that can facilitate the coordination and subsequent ring-opening of the cyclic ester.
| Catalyst/Ligand | Metal | Monomer | Co-catalyst | Activity | Polymer Characteristics |
|---|---|---|---|---|---|
| 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine | Iron | Ethylene | MAO | 5744 g mmol⁻¹ hour⁻¹ bar⁻¹ | Polyethylene |
| 2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine | Iron | Ethylene | MAO | 602.8 g mmol⁻¹ hour⁻¹ bar⁻¹ | Polyethylene |
| (E)-N-pentyl-1-(pyridin-2-yl)methanimine | Palladium | Ethylene | MAO | Moderate | High-density polyethylene |
| 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Palladium | Methyl methacrylate | - | 3.80 × 10⁴ g PMMA (mol Pd)⁻¹ h⁻¹ | High molecular weight (9.12 × 10⁵ g mol⁻¹), Syndiotactic-rich (rr ≈ 0.68) |
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic studies on catalysts bearing the specific this compound ligand are not available in the surveyed literature. However, extensive research on related pyridine-based polymerization catalysts, particularly the 2,6-bis(imino)pyridyl iron and cobalt systems, provides a robust framework for understanding the potential catalytic cycles. unam.mx
The generally accepted mechanism for ethylene polymerization by these late transition metal complexes involves several key steps:
Activation: The pre-catalyst, typically a metal dihalide complex, is activated by a co-catalyst such as methylaluminoxane (MAO). This process involves alkylation of the metal center and the formation of a cationic, coordinatively unsaturated active species.
Monomer Coordination: An ethylene molecule coordinates to the vacant site on the active metal center, forming a π-complex. The stability and geometry of this intermediate are significantly influenced by the steric bulk of the ligand surrounding the metal. For instance, bulky substituents on the aniline ring can direct the approach of the incoming monomer.
Migratory Insertion: The coordinated ethylene molecule then inserts into the metal-alkyl (or metal-polymer) bond. This is often the rate-determining step of the polymerization process. The energy barrier for this step is influenced by the electronic properties of the ligand; more electron-donating ligands can increase the electron density at the metal center, potentially facilitating the insertion.
Chain Propagation: The process of monomer coordination and migratory insertion repeats, leading to the growth of the polymer chain.
Chain Termination: The growth of the polymer chain is terminated through various pathways, with β-hydride elimination being a common route. In this process, a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, releasing the polymer with a terminal double bond and forming a metal-hydride species. This metal-hydride can then initiate a new polymer chain.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these elementary steps and the structures of the intermediates and transition states for related catalytic systems. These computational models have highlighted the importance of the ligand's steric profile in preventing chain termination pathways, thereby leading to the formation of high molecular weight polymers. unam.mx
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The flexible ethyl linker between the two aromatic rings allows for a degree of conformational freedom, which can lead to the formation of diverse and complex network structures. Research on analogous N-(pyridylmethylene)aniline ligands has demonstrated their utility in assembling 1D, 2D, and 3D coordination polymers. researchgate.netnih.govmdpi.comnih.gov
For example, silver(I) trifluoroacetate reacts with various (E)-N-(pyridylmethylene)aniline ligands to form one-dimensional coordination polymers. researchgate.net In these structures, the silver(I) centers are bridged by the pyridyl-imine ligands, creating extended chains. The specific dimensionality and topology of the resulting framework are influenced by the position of the nitrogen atom in the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) and the steric bulk of the substituents on the aniline ring. researchgate.net
Furthermore, the combination of pyridyl-containing linkers with other ligands, such as dicarboxylates, can lead to the formation of mixed-ligand MOFs with interesting structural features and properties. universityofgalway.ie The adaptability of ligands containing both pyridine and another functional group, like a carboxylic acid or an amine, allows for the construction of frameworks with tailored pore sizes and functionalities. nih.govnih.gov These materials have potential applications in areas such as gas storage, separation, and heterogeneous catalysis. The incorporation of the this compound ligand into such frameworks could impart specific chemical properties to the internal surfaces of the pores, potentially enabling selective guest binding or catalytic activity.
Advanced Research Applications in Materials Science
Polymer Chemistry Incorporating 4-[2-(Pyridin-2-yl)ethyl]aniline Derivatives
The presence of a reactive primary amine group on the aniline (B41778) ring allows this compound to be readily incorporated into various polymer backbones through polymerization reactions.
Synthesis of Functionalized Polymers
The aniline moiety of this compound can undergo oxidative polymerization to form functionalized polyanilines (PANI). researchgate.netscispace.com In a typical chemical oxidative polymerization, the aniline derivative would be reacted in an acidic medium with an oxidizing agent like ammonium persulfate. scispace.comnih.gov The resulting polymer would feature the pyridine-ethyl side chains, introducing unique functionalities not present in standard polyaniline.
These pendant pyridine (B92270) groups can serve multiple purposes:
Improved Solubility: The side chains may disrupt the planarity and inter-chain interactions that often make PANI insoluble, potentially rendering the polymer more processable in common organic solvents.
Metal Coordination Sites: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, allowing for the creation of polymer-metal complexes for catalysis or sensing applications.
Post-Polymerization Modification: The pyridine group offers a site for further chemical reactions, such as quaternization, to introduce positive charges and create ion-exchange materials.
The synthesis could also proceed via polycondensation reactions, where the amine group reacts with difunctional monomers like diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. This approach would systematically incorporate the pyridin-2-yl-ethyl functionality into the polymer backbone.
Hyper-Crosslinked Organic Polymers for Specific Applications
Hyper-crosslinked polymers (HCPs) are a class of porous materials known for their high surface area and stability, making them suitable for applications like gas storage and adsorption. researchgate.netjcatalysis.com Aniline and its derivatives are effective monomers for creating HCPs, typically through Friedel-Crafts alkylation reactions where an external crosslinker (e.g., formaldehyde dimethyl acetal or dichloroxylene) stitches the aromatic rings together. mdpi.comrsc.org
Utilizing this compound as a monomer in such a synthesis could yield HCPs with tailored properties. The pyridine nitrogen atoms embedded within the porous structure would create specific adsorption sites. This is particularly advantageous for the capture of polar molecules or metal ions. For instance, aniline-based HCPs have shown exceptional performance in capturing iodine from both aqueous and vapor phases, an application driven by the electron-rich amine groups. mdpi.com The inclusion of pyridine moieties could further enhance the affinity for specific analytes through Lewis acid-base interactions.
Table 1: Potential Properties of a Hyper-Crosslinked Polymer Based on this compound
| Property | Projected Value | Rationale / Comparative Material |
|---|---|---|
| BET Surface Area | 700 - 1500 m²/g | Typical range for aniline-based and other aromatic HCPs. researchgate.netrsc.org |
| Pore Volume | 0.5 - 1.2 cm³/g | Consistent with highly porous organic polymers. researchgate.net |
| Primary Application | Selective Adsorption | Enhanced affinity for metal ions or polar pollutants due to pyridine sites. mdpi.com |
Conjugated Polymer Systems for Electronic and Optical Properties
Conjugated polymers are organic macromolecules featuring alternating single and double bonds along their backbone, which endows them with unique electronic and optical properties for use in devices like LEDs and transistors. nih.gov Aniline can be a component of conjugated systems, often copolymerized with other aromatic monomers like thiophene. jept.de
Incorporating this compound into a conjugated polymer backbone, for example, through copolymerization with thiophene derivatives, could create a donor-acceptor type structure. The aniline unit can act as an electron donor, while the pyridine ring is relatively electron-deficient. This internal charge-transfer character is crucial for tuning the polymer's band gap and, consequently, its optical and electronic properties. rsc.org Such polymers could exhibit interesting photophysical behaviors, including fluorescence, and may be suitable for applications in organic electronics. nih.gov
Development of Chemosensing Platforms
The pyridine ring is a well-established component in the design of chemosensors due to the ability of its nitrogen atom to interact with various analytes through hydrogen bonding or coordination. mdpi.comdntb.gov.ua
Fluorescent Chemosensors for Analytical Detection
Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence intensity or wavelength. mdpi.com Derivatives of this compound are promising candidates for fluorescent sensors. The core structure combines a potentially fluorescent aniline group with a pyridine binding site.
A common sensing mechanism is photoinduced electron transfer (PET). In the absence of an analyte, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of the aniline fluorophore. Upon binding of an analyte (e.g., a metal cation or a proton) to the pyridine nitrogen, this electron transfer process is inhibited, leading to a "turn-on" of fluorescence. researchgate.net Another possible mechanism is fluorescence quenching, where the analyte itself, upon interaction, provides a pathway for non-radiative decay, thus turning the fluorescence "off". mdpi.com
Table 2: Projected Sensing Characteristics of a Fluorescent Chemosensor Derived from this compound
| Analyte Class | Potential Sensing Mechanism | Expected Response |
|---|---|---|
| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Inhibition of PET / Coordination | Fluorescence "Turn-On" or Quenching researchgate.netmdpi.com |
| Protons (pH sensing) | Protonation of Pyridine Nitrogen | Fluorescence "Turn-On" |
| Anions | Interaction with a metal-complexed sensor | Displacement assay leading to fluorescence change. mdpi.com |
Selective Recognition of Analytes (e.g., Nitroaromatic Explosives)
The detection of nitroaromatic compounds, which are common components of explosives, is a critical area of security and environmental monitoring. rsc.org A primary method for their detection via fluorescence is based on a quenching mechanism. Electron-rich fluorescent polymers or molecules can donate an electron to the electron-deficient nitroaromatic compound upon excitation, leading to a non-radiative decay pathway and a quenching of the fluorescence signal. nih.gov
Polymers or molecules derived from this compound would be inherently π-electron rich due to the aniline component. This makes them excellent candidates for the sensitive detection of nitroaromatics like 4-nitroaniline or picric acid. researchgate.netnih.gov Upon interaction, the excited state of the aniline-based fluorophore would be quenched by the nitroaromatic analyte. The presence of the pyridine group could further enhance selectivity through specific hydrogen bonding or dipole-dipole interactions with the nitro groups of the explosive molecule, potentially allowing for discrimination between different nitroaromatic compounds. rsc.org
Biological Activity and Mechanistic Research Excluding Clinical/safety Data
Antimicrobial Properties and Efficacy
A thorough search of scientific literature did not yield any studies that specifically investigated the antimicrobial properties of 4-[2-(Pyridin-2-yl)ethyl]aniline.
Minimum Inhibitory Concentration (MIC) Studies against Bacterial Strains (e.g., E. coli, S. aureus)
No published data on the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli, Staphylococcus aureus, or any other bacterial strains could be located.
Antifungal Activity Investigations
There is no available research detailing the antifungal activity of this compound against any fungal species.
Anticancer Activity and Cytotoxicity Studies
Specific studies on the anticancer and cytotoxic effects of this compound as a single agent are not available in the public domain. While some research has explored derivatives of aniline (B41778) and pyridine (B92270) for their potential as anticancer agents, this information is outside the strict scope of this review.
Evaluation against Cancer Cell Lines
No data from studies evaluating the cytotoxic effects (e.g., IC50 values) of this compound against any cancer cell lines have been published.
Induction of Apoptosis via Caspase Activation
There is no mechanistic research available that investigates whether this compound can induce apoptosis through the activation of caspases in cancer cells.
Anti-inflammatory Effects and Pathway Modulation
No scientific reports were found that describe the anti-inflammatory properties of this compound or its potential to modulate inflammatory pathways. Research into the anti-inflammatory effects of other pyridine-containing compounds does exist but does not specifically address the compound .
Structure-Activity Relationship (SAR) Studies
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore essential in medicinal chemistry to understand how different parts of a molecule contribute to its efficacy and to guide the design of more potent and selective analogs. nih.gov
The position of the nitrogen atom within the pyridine ring and the substitution pattern on the ring are critical determinants of a molecule's biological activity. For pyridine derivatives, SAR studies have revealed that the location and nature of substituent groups can significantly enhance or diminish their therapeutic effects. nih.gov For example, the presence of specific groups like -OMe, -OH, -C=O, and -NH2 has been found to enhance the antiproliferative activity of certain pyridine derivatives, whereas the inclusion of halogen atoms or bulky groups tends to decrease activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgphyschemres.org This approach is valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their biological effects. physchemres.org
For derivatives of N-(pyridin-4-ylmethyl)aniline, 3D-QSAR models have been successfully developed to predict their inhibitory activity against Kinase Insert Domain Receptor (KDR), a target in cancer therapy. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded statistically significant results, indicating their predictive power. nih.gov Such studies can guide the de novo design of new, potentially more potent inhibitors by identifying favorable and unfavorable structural features. nih.gov The application of these computational tools allows for the virtual screening of large compound libraries and the optimization of lead compounds before their synthesis and biological testing. semanticscholar.orgnih.gov
Biochemical Interaction Mechanisms
Understanding how a compound interacts with its molecular targets at a biochemical level is fundamental to elucidating its mechanism of action.
Compounds containing the pyridine moiety are known to interact with a wide array of biological targets, including enzymes and receptors. ontosight.ainih.gov For example, N-(pyridin-4-ylmethyl)aniline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR, which plays a crucial role in angiogenesis. nih.gov Docking studies of other pyridine-containing inhibitors have revealed specific interactions within the ATP-binding site of kinases, such as the formation of hydrogen bonds with the hinge region of the enzyme. semanticscholar.org The aniline group, often present in these molecules, can also form critical interactions, like salt bridges with acidic residues in the target protein. semanticscholar.org
The inhibitory activity of pyridine-based compounds against various enzymes has been a significant area of research. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. acgpubs.orgnih.gov
While specific data for this compound is limited, related tacrine (B349632) analogues with furan, thiophene, and pyridine rings have been synthesized and evaluated as cholinesterase inhibitors. researchgate.netthebiogrid.org These studies have shown that the nature of the heterocyclic ring and the substituents significantly influences the inhibitory potency and selectivity for AChE over BChE. researchgate.net For instance, some tacrine analogues are competitive inhibitors of AChE, with their potency being modulated by the specific structural features of the molecule. researchgate.netthebiogrid.org The table below summarizes the inhibitory activities of some representative tacrine analogues.
Table 1: Cholinesterase Inhibition by Tacrine Analogues
| Compound | Target Enzyme | Inhibition Type | Relative Potency | Selectivity |
|---|---|---|---|---|
| Tacrine Analogue 1 (Furoquinoline derivative) | Acetylcholinesterase | Competitive | Moderately Potent | Selective for AChE |
| Tacrine Analogue 2 (Thienoquinoline derivative) | Acetylcholinesterase | Competitive | Potent | High Selectivity for AChE |
| Tacrine Analogue 3 (Cycloheptafuro-pyridine derivative) | Acetylcholinesterase | Competitive | High Potency (3-fold less than tacrine) | Significant BChE inhibition |
| Tacrine Analogue 4 (Furoquinoline derivative) | Butyrylcholinesterase | Competitive | Significant Inhibition | Lower selectivity |
This table is illustrative and based on findings for classes of related compounds. researchgate.net
Furthermore, other enzymes such as carbonic anhydrase are also targets for pyridine-containing molecules. acgpubs.org The ability of these compounds to interact with and modulate the activity of such a diverse range of enzymes underscores the therapeutic potential of this chemical class. nih.govacgpubs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule.
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nrct.go.th The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netnrct.go.th A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nrct.go.thresearchgate.net
For 4-[2-(Pyridin-2-yl)ethyl]aniline, the electronic structure is characterized by the interplay between the electron-donating aniline (B41778) moiety and the electron-withdrawing pyridine (B92270) ring, connected by a flexible ethyl bridge. The HOMO is expected to be localized primarily on the electron-rich aniline portion, specifically the amino group and the phenyl ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Electronic Properties of this compound Note: The values below are illustrative and represent typical outputs from DFT calculations.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV |
| Ionization Potential (I) | Approximated as -EHOMO | 5.5 eV |
| Electron Affinity (A) | Approximated as -ELUMO | 1.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV |
| Chemical Potential (μ) | -(I + A) / 2 | -3.25 eV |
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Theoretical vibrational wavenumbers from Fourier Transform Infrared (FTIR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) chemical shifts, can be calculated. wu.ac.th
Infrared (IR) Frequencies: Theoretical IR spectra are typically computed using DFT methods. chemrxiv.org The calculations provide vibrational frequencies and their corresponding intensities. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. chemrxiv.org For this compound, characteristic vibrations would include N-H stretching of the aniline group, C-H stretching of the aromatic rings and the ethyl bridge, C=C and C=N stretching within the rings, and various bending modes.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. wu.ac.th These calculations provide theoretical shifts that, when compared with experimental spectra, help in the unambiguous assignment of all signals in the molecule.
Table 2: Predicted Spectroscopic Data for this compound Note: These are hypothetical values for illustrative purposes, based on computational methods.
| Parameter | Atom/Group | Predicted Value |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | Aniline -NH₂ | ~3.5-4.5 |
| Aromatic (Aniline Ring) | ~6.5-7.0 | |
| Aromatic (Pyridine Ring) | ~7.1-8.5 | |
| Ethyl -CH₂- | ~2.8-3.0 | |
| ¹³C NMR Chemical Shift (δ, ppm) | Aniline C-NH₂ | ~145 |
| Pyridine C-N | ~150-160 | |
| Ethyl -CH₂- | ~35-40 | |
| IR Frequency (cm⁻¹) | N-H Stretch (Aniline) | ~3350-3450 |
| Aromatic C-H Stretch | ~3000-3100 | |
| Aliphatic C-H Stretch | ~2850-2960 | |
| C=N Stretch (Pyridine) | ~1590 |
This compound has functional groups capable of participating in hydrogen bonding, which significantly influences its physical properties and intermolecular interactions. A molecule can engage in hydrogen bonding if it contains a nitrogen, oxygen, or fluorine atom and, for self-association, a hydrogen atom attached to one of these elements. youtube.com
The molecule possesses:
One Hydrogen Bond Donor: The primary amine (-NH₂) group on the aniline ring can donate a hydrogen bond. nih.gov
Two Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the nitrogen of the aniline group can both accept hydrogen bonds. nih.gov
This allows this compound to form hydrogen bonds with itself (intermolecularly) or with solvent molecules like water. Quantum chemical calculations can be employed to determine the geometry and energetics of these interactions. By modeling a dimer of the molecule or a complex with solvent molecules, the strength of the hydrogen bonds (typically in the range of 2-10 kcal/mol) can be calculated, providing insight into the stability of these non-covalent interactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with larger biological targets.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound has three rotatable bonds in its ethyl linker, allowing the pyridine and aniline rings to adopt various orientations relative to each other. nih.gov
Computational methods, such as a Potential Energy Surface (PES) scan, can be used to explore the conformational landscape. wu.ac.th In a PES scan, the energy of the molecule is calculated as a function of one or more torsion angles. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. The global minimum on this surface corresponds to the most stable conformation of the molecule in the gas phase. Molecular dynamics simulations can further explore the conformational space in a simulated solvent environment, providing a more realistic picture of the molecule's flexibility.
The structural features of this compound, particularly the presence of aromatic and hydrogen-bonding groups, suggest it could serve as a scaffold or fragment in drug design. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. nih.gov
Derivatives of the closely related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in cancer therapy. nih.govacs.org Given the structural similarity, this compound could be investigated as a potential ligand for various kinases.
A typical molecular docking study would involve:
Obtaining the 3D crystal structure of the target protein.
Docking the 3D structure of this compound into the active site of the protein.
Using a scoring function to rank the different binding poses based on their predicted binding affinity.
Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more detailed understanding of the binding interactions and the role of solvent. nih.gov These predictions are crucial for the rational design of new, more potent and selective inhibitors.
Mechanistic Pathways of Chemical Reactions
Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, identifying intermediates, and determining the energy barriers that govern reaction rates.
The elucidation of reaction mechanisms through computational methods involves calculating the potential energy surface (PES) of a reaction. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. For analogous compounds, like other aniline derivatives, Density Functional Theory (DFT) is a commonly employed method.
For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have been computationally modeled using methods like M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set to map out the reaction pathways. mdpi.com Such studies identify possible sites of reaction, including addition to the aromatic ring or abstraction from the amine or alkyl groups. mdpi.com The calculations reveal the relative energies of intermediates and transition states, indicating the most favorable reaction channels. mdpi.com For this compound, a similar approach could be used to study its atmospheric oxidation, metabolism, or synthetic derivatization, providing a detailed, step-by-step understanding of the chemical transformations involved.
A critical component of elucidating reaction mechanisms is the analysis of transition states—the highest energy points along a reaction coordinate. youtube.com Transition State Theory (TST) is a fundamental concept used to connect the rate of a reaction to the properties of the transition state structure. wikipedia.orglibretexts.org
The process involves locating the saddle point on the potential energy surface that corresponds to the transition state. wikipedia.org Frequency calculations are then performed to confirm the nature of this structure; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy, a key parameter in the Arrhenius equation that determines the reaction rate. libretexts.org
In the computational study of the 4-methyl aniline reaction with OH radicals, for example, the transition states for both the addition of the radical to the ring and the abstraction of hydrogen atoms were identified and their energies calculated. mdpi.com This analysis allowed for the determination of the rate constants for each pathway using TST and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory, ultimately predicting the major products of the reaction under various conditions. mdpi.com A similar analysis for this compound would be crucial for understanding its kinetic stability and predicting its reactivity in various chemical environments.
Comparison with Isomers and Analogues
The properties and activity of a molecule are highly dependent on its structure. Comparing this compound with its isomers and analogues using computational methods can reveal important structure-property and structure-activity relationships.
Structural isomers of this compound can have significantly different electronic properties and reactivity due to the varied spatial arrangement of the pyridine and aniline moieties. The primary isomers include those where the substitution pattern on the rings is altered. Key isomers for comparison are 2-[2-(Pyridin-2-yl)ethyl]aniline and 4-[2-(Pyridin-4-yl)ethyl]aniline.
The position of the nitrogen atom within the pyridine ring (2-pyridyl vs. 4-pyridyl) has a profound effect on the molecule's electron distribution. The 4-pyridyl isomer, for instance, has a different dipole moment and charge distribution compared to the 2-pyridyl analogue. DFT studies on aniline and pyridine-containing polymers show that such structural changes alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, thereby affecting the HOMO-LUMO gap. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.netmaterialsciencejournal.org
Furthermore, the position of the entire ethyl-pyridine group on the aniline ring (para- vs. ortho-substitution) influences steric hindrance and electronic communication between the two ring systems. Ortho-substitution, as in 2-[2-(Pyridin-2-yl)ethyl]aniline, can lead to intramolecular hydrogen bonding and steric interactions that are absent in the para-substituted title compound, affecting both its conformation and reactivity. myskinrecipes.comepa.gov
Below is a table comparing computed properties for this compound and its isomer, 4-[2-(Pyridin-4-yl)ethyl]aniline, based on available data.
| Property | This compound | 4-[2-(Pyridin-4-yl)ethyl]aniline |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ nih.gov |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol nih.gov |
| XLogP3 | 2.8 | 2.5 nih.gov |
| Hydrogen Bond Donors | 1 | 1 nih.gov |
| Hydrogen Bond Acceptors | 2 | 2 nih.gov |
| Rotatable Bond Count | 3 | 3 nih.gov |
| Data for this compound sourced from general chemical databases. Data for 4-[2-(Pyridin-4-yl)ethyl]aniline sourced from PubChem. nih.gov |
The biological activity of this compound can be contextualized by comparing it to structurally related compounds. Analogues can differ by the nature of the linker, the substitution on the rings, or the replacement of the ring systems themselves.
For example, simply removing the pyridine ring to yield 4-ethylaniline (B1216643) results in a basic building block with known toxicity but lacking the specific receptor interactions afforded by the pyridine moiety. uni.lu Conversely, introducing more complex linkers or substituents can dramatically alter biological function. The analogue 2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}aniline, which incorporates a piperazine (B1678402) ring, has a significantly different three-dimensional shape and polarity, likely leading to different biological targets. uni.lu
Quantitative Structure-Use Relationship (QSUR) models have predicted that the isomer 2-[2-(Pyridin-2-yl)ethyl]aniline may have applications as a hair dye, colorant, or antimicrobial agent, suggesting potential areas of biological activity for this structural class. epa.gov More distant but structurally relevant analogues, such as N,N-Diphenyl-4-(pyridin-2-yl)aniline, have been investigated in the context of materials science for applications like OLEDs, owing to their specific electronic and photophysical properties. nih.gov These comparisons highlight how modifications to the core this compound scaffold can tune its properties for a wide range of chemical and biological applications.
A summary of related compounds and their relevance is presented below.
| Compound Name | Structural Difference from this compound | Context/Activity |
| 2-[2-(Pyridin-2-yl)ethyl]aniline myskinrecipes.comepa.gov | Positional isomer (ortho-substitution on aniline ring) | Predicted use as colorant, antimicrobial epa.gov |
| 4-[2-(Pyridin-4-yl)ethyl]aniline nih.gov | Positional isomer (nitrogen at position 4 of pyridine ring) | Different electronic properties affecting reactivity nih.gov |
| 4-Ethylaniline uni.lu | Lacks the pyridine ring | Basic chemical building block uni.lu |
| 2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}aniline uni.lu | Ethyl linker replaced by a piperazine-aniline group | Significant structural and polarity change uni.lu |
| N,N-Diphenyl-4-(pyridin-2-yl)aniline nih.gov | Ethyl linker removed; two phenyl groups on aniline nitrogen | Used in materials science (e.g., OLEDs) nih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The conventional synthesis of 4-[2-(Pyridin-2-yl)ethyl]aniline typically involves the coupling of pre-functionalized pyridine (B92270) and aniline (B41778) precursors. ontosight.ai While effective, future research will likely focus on developing more efficient, atom-economical, and versatile synthetic routes.
Emerging strategies may draw from recent advances in transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds, could offer novel pathways. nih.gov A potential route could involve the direct C-H activation and arylation of an ethylpyridine substrate with an appropriate aniline derivative, or vice-versa. The use of 2-(Pyridin-2-yl)aniline (B1331140) as a removable directing group to facilitate C-H amination, mediated by catalysts like cupric acetate, showcases a sophisticated strategy that could be adapted for synthesizing complex derivatives. rsc.org
Furthermore, multicomponent reactions (MCRs) represent a promising avenue for the one-pot synthesis of highly substituted pyridine cores, which could then be elaborated to the target compound. nih.gov These MCRs, often catalyzed by various metals or even under metal-free conditions, provide rapid access to molecular diversity from simple starting materials.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantage | Relevant Research Context |
|---|---|---|
| Palladium-Catalyzed C-H Activation | High atom economy, reduced pre-functionalization steps. | Synthesis of pyridine alkaloids via coupling/migration chemistry. nih.gov |
| Copper-Mediated C-H Amination | Use of removable directing groups for precise functionalization. | Discovery of 2-(pyridin-2-yl)aniline as a directing group. rsc.org |
| Multi-Component Reactions (MCRs) | Rapid assembly of complex structures, operational simplicity. | Development of three-component synthesis for polysubstituted pyridines. nih.gov |
Design and Synthesis of Advanced Derivatives with Tailored Properties
The core structure of this compound is ripe for chemical modification to create advanced derivatives with fine-tuned electronic, biological, and physical properties. Future research will systematically explore structure-activity relationships (SAR) by modifying three key regions of the molecule: the pyridine ring, the aniline ring, and the ethyl linker.
Pyridine Ring Modification: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the pyridine ring can modulate the compound's basicity, lipophilicity, and metal-coordinating ability. nih.govnih.gov
Ethyl Linker Modification: Altering the linker, for instance by introducing rigidity (e.g., a double bond) or additional functional groups, could optimize the spatial orientation of the two aromatic rings, a key factor in binding to biological targets or in the formation of ordered materials.
Research into related pyrazol-4-yl-pyridine derivatives has shown that even subtle chemical modifications can significantly impact binding affinity and cooperativity at biological targets like muscarinic acetylcholine (B1216132) receptors. nih.gov Similar systematic studies on this compound derivatives could unlock their potential as specific biological modulators.
Multi-Functional Materials Development
The nitrogen atoms in both the pyridine ring and the aniline group make this compound an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Future work could focus on synthesizing novel multi-functional materials by coordinating this ligand with various metal ions (e.g., Zn, Cu, Cd, Hg).
By analogy with other pyridine-containing ligands, these materials could exhibit a range of interesting properties:
Luminescence: The resulting complexes may display aggregation-induced emission (AIE), where they are weakly emissive in solution but highly luminescent in the aggregated state. Such properties are valuable for developing sensors, bio-imaging agents, and solid-state lighting.
Catalysis: MOFs constructed from this ligand could serve as heterogeneous catalysts, leveraging both the metal centers and the organic linker's functionality to promote specific chemical reactions. acs.org
Sensing: The aniline and pyridine moieties can interact with specific analytes through hydrogen bonding or coordination, making materials derived from this compound potential candidates for chemical sensors.
For example, research on Schiff base ligands derived from 2-quinolinecarboxaldehyde (B31650) and 4-methylaniline has led to the synthesis of IIB metal complexes that form diverse 1D, 2D, and 3D supramolecular networks with strong luminescent properties. bldpharm.com Similar design principles can be applied to this compound to create new functional materials.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (excluding clinical/safety)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating the identification and optimization of new drug candidates. organic-chemistry.org These computational tools can be powerfully applied to the this compound scaffold.
A key future direction involves the in silico generation of vast virtual libraries of derivatives based on the core structure. ML models can then be trained on existing experimental data to predict the properties of these virtual compounds. This process can include:
Target Identification: Using network-based approaches to analyze multi-omics data, AI can help identify biological targets where this class of compounds might be effective. acs.org
Virtual Screening: ML algorithms can rapidly screen the virtual library to predict drug-target interactions and binding affinities, prioritizing a smaller, more promising set of derivatives for synthesis and testing. mdpi.com
Lead Optimization: Generative models can design entirely new derivatives with optimized properties, balancing predicted efficacy against desirable pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
This computational-first approach significantly reduces the time and cost associated with traditional trial-and-error synthesis, allowing researchers to focus on candidates with the highest probability of success. mdpi.com
Table 2: Application of AI/ML in the Discovery of this compound Derivatives
| AI/ML Application | Objective | Methodology |
|---|---|---|
| Virtual Library Generation | Create a large, diverse set of potential drug candidates. | Combinatorial enumeration of substituents on the core scaffold. |
| Property Prediction | Forecast biological activity and ADME properties. | Training Quantitative Structure-Activity Relationship (QSAR) models. |
| Virtual Screening | Identify top-performing candidates for synthesis. | Using ML models to score and rank virtual compounds based on predicted affinity. mdpi.com |
Sustainable and Green Chemistry Approaches in Synthesis and Application
In line with the principles of green chemistry, future research will seek to develop more environmentally benign methods for the synthesis and application of this compound and its derivatives.
A major focus will be on alternative energy sources to drive reactions. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for the synthesis of various pyridine and pyrimidine (B1678525) scaffolds. organic-chemistry.orgacs.orgnih.govnih.gov This technology is highly energy-efficient and scalable.
Another key area is the development and use of sustainable catalysts. This includes:
Heterogeneous Catalysts: Designing recyclable catalysts, such as those based on palladium nanoparticles synthesized using plant extracts or metal-organic frameworks, can simplify product purification and minimize waste. acs.orgacs.org
Photocatalysis: Visible-light-promoted reactions offer a mild and sustainable way to construct pyridine-containing compounds without the need for harsh reagents or high temperatures. chemeurope.com
Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or solvent-free conditions is a critical goal. nih.govacs.org Researchers have demonstrated that thermo-catalytic conversion of renewable resources like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts can produce pyridines, pointing towards a future where the core building blocks themselves are derived from sustainable feedstocks. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-[2-(Pyridin-2-yl)ethyl]aniline?
Answer: The compound can be synthesized via regioselective N-arylation of aliphatic amines under mild, metal-free conditions. For example, 2-(pyridin-2-yl)ethan-1-amine undergoes arylation with aryl halides in toluene, followed by purification via column chromatography (pentane/diethyl ether gradients). This method avoids transition-metal catalysts, simplifying purification and reducing metal contamination .
Q. What analytical techniques are critical for confirming the structure of this compound?
Answer: Key techniques include:
- NMR spectroscopy to verify aromatic proton environments and amine functionality.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., MH+ peaks).
- X-ray crystallography using programs like SHELXL for unambiguous structural determination. SHELX refinement is particularly robust for resolving electron density maps in small-molecule crystallography .
Q. How is the purity of this compound assessed during synthesis?
Answer: Purity is validated via:
- Thin-layer chromatography (TLC) to monitor reaction progress (e.g., Rf values in pentane/EtOAc systems).
- Elemental analysis (C, H, N) to confirm stoichiometry.
- High-performance liquid chromatography (HPLC) for quantitative impurity profiling .
Advanced Research Questions
Q. What challenges arise in optimizing regioselectivity during the synthesis of pyridyl-ethylaniline derivatives?
Answer: Regioselectivity is influenced by steric and electronic factors. For example, in palladium-catalyzed couplings, bulky ligands may favor substitution at less hindered positions. However, competing pathways (e.g., over-alkylation or dimerization) can reduce yields, as seen in rhodium-catalyzed syntheses with yields as low as 13%. Systematic screening of catalysts (e.g., Pd vs. Rh), ligands, and solvents is critical .
Q. How can contradictory spectroscopic data be resolved during structural elucidation?
Answer: Discrepancies between calculated and observed analytical data (e.g., elemental analysis or NMR shifts) may arise from solvate formation or polymorphism. Strategies include:
Q. What role does the dihydrochloride salt form play in stabilizing this compound?
Answer: The dihydrochloride salt enhances stability by reducing hygroscopicity and preventing oxidative degradation of the free amine. Storage under inert atmospheres (argon) at low temperatures (−20°C) further prolongs shelf life. Stability is confirmed via accelerated aging studies and LC-MS monitoring .
Q. How are computational methods integrated with experimental data to predict reactivity?
Answer: Density functional theory (DFT) calculations can model transition states to predict regioselectivity in arylation reactions. For instance, computational studies of charge distribution in pyridyl-ethylaniline derivatives may explain preferential attack at the para position over ortho. Experimental validation via kinetic isotope effects or Hammett plots is essential .
Methodological Considerations
- Column Chromatography : Use gradient elution (e.g., pentane to EtOAc) to separate polar byproducts.
- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to handle twinning or disordered solvent molecules .
- Catalytic Screening : Employ high-throughput experimentation to test ligand/catalyst combinations for improved yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
